6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an acetamido group, and a sulfonatooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. Common reagents used in these steps include acetic anhydride for acetylation, sulfonating agents for introducing the sulfonatooxy group, and various catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The sulfonatooxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonatooxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding and ionic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate: Similar in structure but may have different functional groups or substitutions.
5-Acetamido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide: Contains acetamido and hydroxyl groups but differs in the core structure and additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C14H21NO14S-2 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
6-[5-acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H23NO14S/c1-4(17)15-5-3-26-6(2-16)11(29-30(23,24)25)10(5)27-14-9(20)7(18)8(19)12(28-14)13(21)22/h5-12,14,16,18-20H,2-3H2,1H3,(H,15,17)(H,21,22)(H,23,24,25)/p-2 |
InChI Key |
SKSNIIQOYRJJKE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1COC(C(C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OS(=O)(=O)[O-])CO |
Origin of Product |
United States |
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